Benzofuran, tetradecafluorooctahydro-
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Overview
Description
Benzofuran, tetradecafluorooctahydro- is a fluorinated derivative of benzofuran, a heterocyclic organic compound. Benzofuran itself is composed of a fused benzene ring and a furan ring. The addition of fluorine atoms to the benzofuran structure enhances its chemical stability and alters its physical and chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including tetradecafluorooctahydro-benzofuran, typically involves the cyclization of appropriately substituted precursors. One common method involves the reaction of salicylaldehyde with ethylchloroacetate or ethylbromoacetate, followed by cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of fluorinated benzofuran derivatives may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive and often hazardous fluorinating agents. The production process must ensure the safety and purity of the final product, often requiring multiple purification steps to remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, tetradecafluorooctahydro- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound .
Scientific Research Applications
Benzofuran, tetradecafluorooctahydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzofuran, tetradecafluorooctahydro- involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Another heterocyclic compound with a sulfur atom instead of oxygen.
Benzofuran: The non-fluorinated parent compound.
Fluorinated Aromatics: Other aromatic compounds with fluorine substitutions.
Uniqueness
Benzofuran, tetradecafluorooctahydro- is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. These properties include increased chemical stability, altered electronic characteristics, and enhanced lipophilicity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
55751-36-5 |
---|---|
Molecular Formula |
C8F14O |
Molecular Weight |
378.06 g/mol |
IUPAC Name |
2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-tetradecafluoro-1-benzofuran |
InChI |
InChI=1S/C8F14O/c9-1-2(10,11)4(14,15)5(16,17)6(18,19)7(1,20)23-8(21,22)3(1,12)13 |
InChI Key |
KJCVWRLZDYIJND-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(OC(C2(F)F)(F)F)F)F |
Origin of Product |
United States |
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